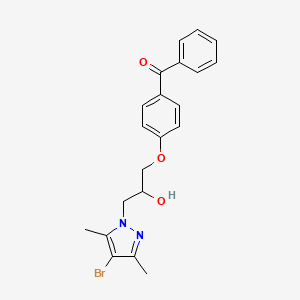
(4-(3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring in this compound is substituted with bromine and methyl groups . It’s important to note that while specific information about this exact compound is limited, we can infer some properties based on its structure and the properties of similar compounds .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it’s likely that it involves the reaction of a bromo-substituted pyrazole with other organic compounds. For instance, 4-Bromo-3,5-dimethyl-1H-pyrazole is often used as a building block in the synthesis of various compounds.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring. The pyrazole ring is substituted with bromine and methyl groups .Aplicaciones Científicas De Investigación
Chemical Sensing
The synthesis of Schiff base compounds, such as those derived from antipyrine, shows potential applications in chemical sensing. For instance, a Schiff base synthesized from 4-aminoantipyrine demonstrated remarkable colorimetric and fluorescent responses towards Fe(III) and Al(III) ions, indicating its utility as a sensor for these metal ions in solution (Soufeena & Aravindakshan, 2019).
Antimicrobial Activity
Compounds structurally related to the query chemical have been explored for their antimicrobial properties. A series of pyrazoline derivatives showed significant antimicrobial activity, comparable to that of standard drugs like ciprofloxacin and fluconazole, indicating their potential in treating microbial infections (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anti-inflammatory Activity
Novel pyrazole derivatives of gallic acid have been synthesized and evaluated for their anti-inflammatory activity. These compounds exhibited good anti-inflammatory effects in vivo, suggesting their potential for development into anti-inflammatory agents (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Antiviral and Antitumoral Activity
Research into pyrazole-derived compounds has also identified candidates with promising in vitro anticoronavirus and antitumoral activity. Subtle structural variations in these compounds have been shown to modulate their biological properties, offering insights into the design of new therapeutic agents (Jilloju et al., 2021).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications continues to be a significant area of research. For example, the development of thiazolyl pyrazole and benzoxazole derivatives has been explored for their antibacterial properties, contributing to the ongoing search for new antimicrobial agents (Landage, Thube, & Karale, 2019).
Propiedades
IUPAC Name |
[4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-14-20(22)15(2)24(23-14)12-18(25)13-27-19-10-8-17(9-11-19)21(26)16-6-4-3-5-7-16/h3-11,18,25H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLLZHICSMCZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

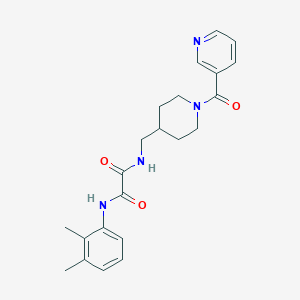

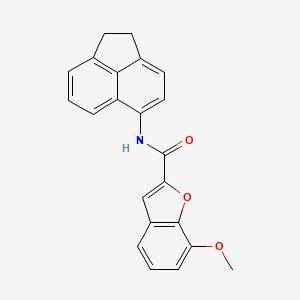
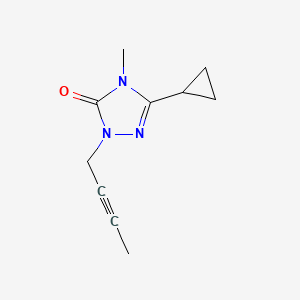


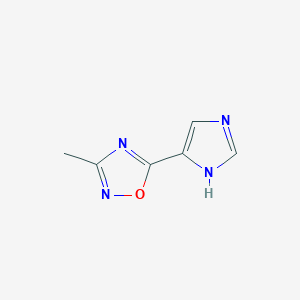
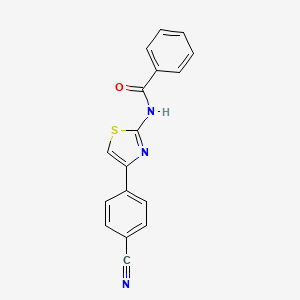

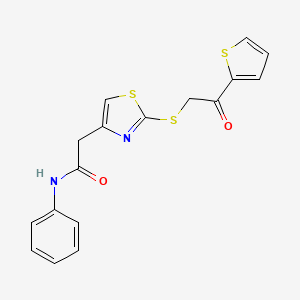
![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2770153.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)